molecular formula C5H7BrO B1336128 5-bromo-3,4-dihydro-2H-pyran CAS No. 26274-19-1

5-bromo-3,4-dihydro-2H-pyran

Cat. No. B1336128
CAS RN: 26274-19-1
M. Wt: 163.01 g/mol
InChI Key: BOKLDMFBZUFZGT-UHFFFAOYSA-N
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Description

5-bromo-3,4-dihydro-2H-pyran is a chemical compound with the molecular formula C5H7BrO . It is a derivative of dihydropyran, which refers to two heterocyclic compounds with the formula C5H8O . The compound is widely used in organic synthesis .


Synthesis Analysis

The synthesis of 5-bromo-3,4-dihydro-2H-pyran can be achieved through various methods. One such method involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers . Another method involves the bromination of 3,4-dihydro-2H-pyran derivatives .


Molecular Structure Analysis

The molecular structure of 5-bromo-3,4-dihydro-2H-pyran consists of a five-membered ring with four carbon atoms, one oxygen atom, and a bromine atom attached to one of the carbon atoms . The InChI code for this compound is 1S/C5H7BrO/c6-5-2-1-3-7-4-5/h4H,1-3H2 .


Chemical Reactions Analysis

The chemical reactions involving 5-bromo-3,4-dihydro-2H-pyran are diverse. For instance, it can participate in reactions with alkyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylates to yield unstable racemic (3S,4S)-alkyl 3-bromo-2- (bromoimino)-3-cyano-6-methyl-3,4-dihydro-2H-pyran-5-carboxylates . Another reaction involves the addition of hydrogen to form C5H10O .


Physical And Chemical Properties Analysis

5-bromo-3,4-dihydro-2H-pyran has a molecular weight of 163.01 . It is a liquid at room temperature . The compound has an average mass of 163.012 Da and a monoisotopic mass of 161.968018 Da .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Methyl 4-O-methyl-α-DL-arabinopyranoside : 5-bromo-3,4-dihydro-2H-pyran plays a role in the synthesis of complex sugars. A study by Srivastava and Brown (1970) demonstrated its use in synthesizing methyl 4-O-methyl-α-DL-arabinopyranoside, a compound with potential applications in organic chemistry and drug development (Srivastava & Brown, 1970).

  • Formation of Highly Substituted CF3-dihydropyrans : A 2015 study by Donslund et al. highlighted the use of 5-bromo-3,4-dihydro-2H-pyran for the enantioselective formation of highly substituted CF3-dihydropyrans, which are valuable intermediates in organic synthesis (Donslund et al., 2015).

  • Use in Coupling Reactions : Liu and Meinwald (1996) reported the use of bromo-2H-pyran-2-ones, including 5-bromo-3,4-dihydro-2H-pyran, in Pd(0)-catalyzed coupling reactions. This study underscores the role of these compounds in facilitating diverse organic synthesis processes (Liu & Meinwald, 1996).

Organic Synthesis and Reaction Mechanisms

  • Diels-Alder Cycloadditions : The compound has been employed as an ambiphilic diene in Diels-Alder cycloadditions, as demonstrated by Posner, Afarinkia, and Dai (2003). This application is critical in the field of synthetic organic chemistry, particularly in the construction of complex molecular architectures (Posner, Afarinkia, & Dai, 2003).

  • Hetero-Diels-Alder Additions : Zhuo, Wyler, and Schenk (1995) explored the use of 5-bromo-3,4-dihydro-2H-pyran in hetero-Diels-Alder additions, leading to the synthesis of various organic compounds. These additions play a significant role in the development of new materials and pharmaceuticals (Zhuo, Wyler, & Schenk, 1995).

  • Preparation of Tetrahydropyran Derivatives : Studies by Milne, Jarowicki, and Kocieński (2002) and Roff and Brown (1973) have shown the utility of 5-bromo-3,4-dihydro-2H-pyran in the preparation of various tetrahydropyran derivatives, which have applications in medicinal chemistry and material science (Milne, Jarowicki, & Kocieński, 2002); (Roff & Brown, 1973).

Advanced Material Synthesis

  • Photochemical Properties and Cytotoxicities : Ota et al. (2015) conducted a study on the synthesis, photochemical properties, and cytotoxicities of derivatives of 2H-pyran, potentially including 5-bromo-3,4-dihydro-2H-pyran. This research has implications for the development of new materials with unique photochemical properties (Ota et al., 2015).

Safety And Hazards

5-bromo-3,4-dihydro-2H-pyran is considered a hazardous chemical. It is flammable and poses a very dangerous fire hazard when exposed to heat or flame . The compound can react vigorously with oxidizing materials . Safety precautions include keeping the compound away from heat and open flame, and taking precautionary measures against static discharge .

Future Directions

The future directions of research involving 5-bromo-3,4-dihydro-2H-pyran are promising. Given its wide range of applications in organic synthesis , further studies could explore new synthetic methods and potential applications in various fields.

properties

IUPAC Name

5-bromo-3,4-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-5-2-1-3-7-4-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKLDMFBZUFZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416060
Record name 5-bromo-3,4-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3,4-dihydro-2H-pyran

CAS RN

26274-19-1
Record name 5-bromo-3,4-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
ME Lopez-Reyes, JG Lopez-Cortes, MC Ortega-Alfaro… - Tetrahedron, 2013 - Elsevier
We describe a direct method for the synthesis of 3-hydroxy-pent-4-ynoic acids by the nucleophilic addition of bis-(TMS) ketene acetals to alkynones promoted by BF 3 ·Et 2 O. A …
Number of citations: 18 www.sciencedirect.com
K Hashimoto, H Sumitomo, M Suzuki - Chemistry Letters, 1986 - journal.csj.jp
New bromo-substituted bicyclic oxalactam, 4(e)-bromo-8-oxa-6-azabicyclo[3.2.1]octan-7-one (1) was synthesized from sodium 3,4-dihydro-2H-pyran-2-carboxylate. Sodium salt of 1 …
Number of citations: 7 www.journal.csj.jp
R Ruzziconi, Y Naruse, M Schlosser - Tetrahedron, 1991 - Elsevier
1-Oxa-2,3-cyclohexadiene can be readily generated by treatment of 5-bromo-3,4-dihydro-2H-pyran with potassium tert-butoxide in the presence of “18-crown-6” and can be trapped …
Number of citations: 28 www.sciencedirect.com
JD Hepworth, BM Heron - Progress in Heterocyclic Chemistry, 1996 - Elsevier
Publisher Summary This chapter discusses the six-membered ring systems with O and/or S atoms. The pyran unit features in a range of naturally occurring materials and much effort has …
Number of citations: 1 www.sciencedirect.com
CMM Santos, AMS Silva - Progress in Heterocyclic Chemistry, 2014 - Elsevier
The review highlights work published in the calendar year of 2013 on the O- and S-six-membered heterocyclic ring systems. Novel reaction chemistry, specific reagents, specific …
Number of citations: 3 www.sciencedirect.com
H Stirrat - 2017 - researcharchive.vuw.ac.nz
Natural products continue to be an abundant source of lead compounds for drug discovery and development. (–)-TAN-2483A and (–)-TAN-2483B, isolated from the culture of a …
Number of citations: 1 researcharchive.vuw.ac.nz
D Phipps - 2017 - researcharchive.vuw.ac.nz
In the search of chemical species with potential therapeutic biological activity, synthetic chemists have looked to nature for inspiration. Molecules built by biological machinery often …
Number of citations: 1 researcharchive.vuw.ac.nz
M Christl - Modern Allene Chemistry, 2004 - Wiley Online Library
6 Cyclic Allenes Up to Seven-Membered Rings oxygen or a nitrogen atom next to the allene moiety in the ring deviate from those of homocyclic 1, 2-cyclohexadienes [10–14]. Since 1, 3-…
Number of citations: 19 onlinelibrary.wiley.com
A Azizoğlu - 2004 - open.metu.edu.tr
The first part of study describes an investigation aimed at the incorporation of an allene unit into a natural compound, being alpha-pinene, by using Doering-Moore-Skatteboel method. …
Number of citations: 4 open.metu.edu.tr
YT Wu, M Noltemeyer, A De Meijere - 2005 - Wiley Online Library
Upon heating pentacarbonyl(3‐dimethylamino‐1‐ethoxypropenylidene)chromium complexes 1 with 1,5‐dien‐3‐ynes 2 in pyridine at 80 C, benzene‐annelated cyclopentenones 8 and …

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